molecular formula C15H15N3O3S B2728088 (E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide CAS No. 1351663-61-0

(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide

Cat. No.: B2728088
CAS No.: 1351663-61-0
M. Wt: 317.36
InChI Key: ONSNUYHKUAQCJN-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Unfortunately, specific details about the molecular structure of this compound are not available .

Scientific Research Applications

Synthesis and Biological Activity

Insecticidal Applications

Research by Fadda et al. (2017) demonstrates the synthesis of various heterocycles, including pyridine and thiazole derivatives, for potential insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This study highlights the importance of synthesizing and evaluating novel compounds for agricultural applications, particularly for pest management.

Anti-inflammatory Activity

The work by Amr et al. (2007) focused on synthesizing pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents, using citrazinic acid as a starting material (Amr et al., 2007). This research underlines the therapeutic potential of heterocyclic compounds in developing new anti-inflammatory drugs.

Antimicrobial Agents

Studies on the synthesis of new heterocycles incorporating thiophene moieties, such as the work by Mabkhot et al. (2016), have demonstrated potential antimicrobial activities against various pathogens (Mabkhot et al., 2016). Such research efforts are crucial in the ongoing search for new antimicrobial agents to combat resistant bacterial and fungal strains.

Synthesis and Chemical Properties

Heterocyclic Synthesis

The synthesis and properties of heterocyclic compounds, as illustrated by El’chaninov et al. (2014) for 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine, reveal the intricate reactions and chemical behaviors of these molecules (El’chaninov et al., 2014). Understanding these properties is essential for the application of heterocyclic compounds in various scientific and industrial domains.

Computational Studies

Singh et al. (2014) conducted a study on a pyrrole chalcone derivative, showcasing the integration of computational and experimental approaches in understanding the molecular interactions and properties of heterocyclic compounds (Singh et al., 2014). Such studies are vital for the rational design of new compounds with desired biological or chemical properties.

Future Directions

Given the lack of information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of new applications for this compound .

Properties

IUPAC Name

N-[5-[(E)-3-(furan-2-yl)prop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-10(19)16-15-17-12-6-7-18(9-13(12)22-15)14(20)5-4-11-3-2-8-21-11/h2-5,8H,6-7,9H2,1H3,(H,16,17,19)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSNUYHKUAQCJN-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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